3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Overview
Description
Synthesis Analysis
The synthesis of imidazoquinoline derivatives often involves strategic structural modifications to enhance their biological activities. For instance, Göblyös et al. (2006) synthesized 1H-Imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the human A3 adenosine receptor, emphasizing structural modifications at the 4-amino and 2 positions to explore their allosteric enhancement effects (Göblyös et al., 2006). Similarly, Heier et al. (1997) explored the synthesis and biological activities of dihydro-N,N-dimethyl-4H-imidazoquinolines, showcasing the impact of metabolic transformation on their biological efficacy (Heier et al., 1997).
Molecular Structure Analysis
The molecular structure of imidazoquinoline derivatives is critical in determining their interaction with biological targets. Ikuma et al. (2015) developed 3H-imidazo[4,5-c]quinolin-4(5H)-ones with potent dipeptidyl peptidase IV (DPP-4) inhibitory activity, highlighting the importance of esterification to improve plasma concentrations and bioavailability (Ikuma et al., 2015). This indicates the significance of molecular modifications for enhancing the pharmacokinetic profiles of these compounds.
Chemical Reactions and Properties
Imidazoquinolines undergo various chemical reactions, which are essential for their synthesis and modification. For example, Donthiboina et al. (2018) described an iodine-promoted tandem oxidative condensation process for the synthesis of imidazoquinolines, highlighting the utility of molecular oxygen as a terminal oxidant in creating functionalized derivatives (Donthiboina et al., 2018). Such reactions are pivotal in the structural diversification of imidazoquinolines.
Physical Properties Analysis
The physical properties of imidazoquinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition. However, detailed studies focusing specifically on the physical properties of 3H-Imidazo[4,5-f]quinolin-2-amine, 3-(methyl-d3)-, were not identified in the current search. Typically, modifications in the imidazoquinoline scaffold can significantly alter these physical properties, affecting their pharmaceutical formulation and bioavailability.
Chemical Properties Analysis
The chemical properties of imidazoquinoline derivatives, including reactivity, stability, and interaction with biological targets, are central to their utility in medicinal chemistry. The study by Kettmann et al. (2002) on N1-methyl-substituted imidazo[4,5-f]quinoline highlights the impact of protonation and methylation on the molecule's planarity and interaction capabilities (Kettmann et al., 2002). These chemical properties dictate the imidazoquinolines' pharmacodynamics and their role as therapeutic agents.
Scientific Research Applications
Mutagenicity Research
"3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-" has been examined for its mutagenic properties. One study found that the presence of the imidazole ring and the 2-amino group in the molecule seems to be important for the high mutagenicity of related compounds (Grivas & Jägerstad, 1984).
Analytical Chemistry in Food Research
This compound has also been analyzed in the context of food research, particularly in identifying heterocyclic aromatic amines in food products and process flavors (Richling, Kleinschnitz, & Schreier, 1999).
Characterization and Quantitation in Food Samples
Another study developed a method for the characterization and quantitation of heterocyclic amine compounds, including "3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-," in cooked chicken, highlighting its relevance in food safety and chemical analysis (Jinap et al., 2019).
Chemical Synthesis and Transformations
The compound has been involved in chemical synthesis studies, such as the synthesis and transformation of related quinoline and imidazole derivatives. These studies are essential for understanding the chemical properties and potential applications of these compounds (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Pharmacological Research
"3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-" and its derivatives have been investigated for their pharmacological properties. For example, studies on allosteric modulators of human adenosine receptors have utilized derivatives of this compound, highlighting its potential in drug development (Göblyös et al., 2006).
Carcinogenicity Studies
This compound has been studied for its potential carcinogenic effects, particularly in relation to dietary intake and the formation of cancer-causing agents in cooked foods (Sugimura, Nagao, & Wakabayashi, 1994).
Genotoxicity Studies
Research on the genotoxic effects of heterocyclic aromatic amines, including "3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-," has been conducted to understand their impact on DNA and cellular health (Pezdirc, Žegura, & Filipič, 2013).
Antimicrobial Activity
Some studies have explored the antimicrobial activities of novel quinoline-based imidazoles, which can be derived from or related to "3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-" (Vodela & Chakravarthula, 2016).
Safety And Hazards
“3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-” is a known carcinogen1. It is found in high-temperature-cooked meats and tobacco smoke, and it can induce the formation of single-base substitutions and exon deletions, increasing cell death in vitro in a concentration-dependent manner2.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for “3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-”. However, given its carcinogenic properties, it’s likely that future research will focus on understanding its mechanism of action and finding ways to mitigate its harmful effects.
Please note that this information is based on the available resources and there might be more recent studies or data related to “3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-”.
properties
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWATDYIYAUTA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231550 | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
CAS RN |
82050-10-0 | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082050100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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